molecular formula C8H4F3O2Tl B13416842 Benzoic acid, m-trifluoromethyl-, thallium salt CAS No. 63980-13-2

Benzoic acid, m-trifluoromethyl-, thallium salt

Cat. No.: B13416842
CAS No.: 63980-13-2
M. Wt: 393.49 g/mol
InChI Key: YUBSUDWFXBWIQR-UHFFFAOYSA-M
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Description

Benzoic acid, m-trifluoromethyl-, thallium salt is a metal-organic compound where thallium is coordinated to the carboxylate group of m-trifluoromethylbenzoic acid. The meta-trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the acidity of the parent benzoic acid and stabilizing the salt. Thallium salts are notable for their use in specialized syntheses, such as carboxylation reactions under high-pressure conditions (e.g., CO insertion into phenylthallium(III) compounds at 120°C and 220 atm) .

Properties

CAS No.

63980-13-2

Molecular Formula

C8H4F3O2Tl

Molecular Weight

393.49 g/mol

IUPAC Name

thallium(1+);3-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H5F3O2.Tl/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

YUBSUDWFXBWIQR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Tl+]

Related CAS

454-92-2 (Parent)

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of 3-(trifluoromethyl)benzoic acid with a thallium(I) base, most commonly thallium(I) carbonate or thallium(I) hydroxide, under controlled conditions. The reaction proceeds via acid-base neutralization, forming the thallium salt and water or carbon dioxide as byproducts.

Reaction Scheme:

$$
\text{3-(Trifluoromethyl)benzoic acid} + \text{Tl}2\text{CO}3 \rightarrow 2 \text{C}8\text{H}4\text{F}3\text{O}2\text{Tl} + \text{CO}2 + \text{H}2\text{O}
$$

Detailed Procedure

  • Reagents:

    • 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2)
    • Thallium(I) carbonate (Tl2CO3) or thallium(I) hydroxide (TlOH)
    • Ethanol or other suitable polar solvent (e.g., methanol)
  • Conditions:

    • Dissolve 3-(trifluoromethyl)benzoic acid in ethanol.
    • Add stoichiometric amounts of thallium(I) carbonate slowly with stirring.
    • Maintain reaction temperature at room temperature to 50 °C.
    • Stir for several hours (typically 2–6 hours) until reaction completion.
    • Monitor progress by pH and precipitation of thallium salt.
  • Isolation:

    • The thallium salt precipitates out due to low solubility.
    • Filter the precipitate under inert atmosphere if possible (to avoid moisture).
    • Wash with cold ethanol to remove impurities.
    • Dry under vacuum.

Variations and Optimization

  • Solvent choice: Methanol or ethanol are preferred for solubility and ease of removal.
  • Temperature: Mild heating improves reaction rate but excessive heat should be avoided due to thallium salt sensitivity.
  • Stoichiometry: Slight excess of thallium carbonate ensures complete conversion.
  • Purity: Recrystallization from suitable solvents can improve purity.

Data Table: Typical Experimental Conditions and Yields

Parameter Typical Value/Range Notes
Starting acid purity ≥ 98% Commercially available
Thallium source Tl2CO3 or TlOH Tl2CO3 preferred for cleaner reaction
Solvent Ethanol or methanol Polar protic solvents
Reaction temperature 20–50 °C Room temperature sufficient, mild heating accelerates
Reaction time 2–6 hours Monitored by precipitation and pH
Yield 85–95% Based on acid starting material
Product form Solid precipitate Filtered and dried
Purification method Recrystallization (optional) Improves purity

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, m-trifluoromethyl-, thallium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Benzoic acid, m-trifluoromethyl-, thallium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, m-trifluoromethyl-, thallium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Metal Salts of Benzoic Acid Derivatives

Compound Metal Ion Key Properties Applications
Benzoic acid, m-trifluoromethyl-, Tl salt Tl(I/III) Low solubility in water; requires high-pressure synthesis Catalysis, organic synthesis
Sodium benzoate Na⁺ High water solubility; low toxicity Food preservative, pharmaceuticals
Thallium(I) hydrogen dialkanoates Tl(I) Lamellar structures with hydrogen bonding; incongruent melting behavior Thermal energy storage materials
Silver 3,5-dinitrobenzoate Ag⁺ Low solubility; used in crystallography Analytical chemistry

Key Comparisons :

  • Solubility : Sodium salts (e.g., sodium benzoate) exhibit high aqueous solubility due to ionic dissociation, whereas thallium salts are less soluble and often require organic solvents .
  • Toxicity : Thallium compounds (LD₅₀ ~10 mg/kg for fluoroacetic acid thallium salt) are significantly more toxic than sodium or silver salts .

Substituent Effects on Reactivity and Properties

The meta-trifluoromethyl group in the thallium salt enhances acidity compared to unsubstituted benzoic acid. Electron-withdrawing substituents stabilize the carboxylate anion, increasing reactivity in electrophilic substitutions and metal coordination. For example:

  • Oxidation Studies : m-Trifluoromethylbenzoic acid derivatives are resistant to metabolic oxidation compared to toluic acids, as shown in urinary metabolite analyses .
  • Reactivity with Thallium(III) : Substituents influence reaction kinetics; increased acidity accelerates thallium-mediated oxidations of hydrazides in acidic media .

Physical and Chemical Properties

Thermal Behavior

  • Thallium(I) Soaps : Exhibit incongruent melting with 90% enthalpic contribution from constituent acid/salt melting, making them candidates for thermal energy storage .
  • Sodium Salts : Stable up to 300°C, suitable for high-temperature applications.

Spectroscopic Characteristics

  • Thallium Salts: Strong hydrogen bonding in thallium(I) dialkanoates confirmed via IR/Raman spectra .
  • Sodium Salts : Characteristic carboxylate peaks at ~1600 cm⁻¹ in IR spectra .

Toxicity and Regulatory Aspects

  • Thallium Salts : Classified as hazardous waste (EPA) ; regulated under Tier III PBT chemicals due to persistence and bioaccumulation .
  • Sodium Salts : Generally recognized as safe (GRAS) for food preservation ; minimal environmental restrictions.

Biological Activity

Benzoic acid, m-trifluoromethyl-, thallium salt (chemical formula: C8H4F3O2Tl) is an organofluorine compound notable for its unique trifluoromethyl group at the meta position of the benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

  • Molecular Weight : Approximately 393.49 g/mol
  • IUPAC Name : this compound
  • Structure : The presence of the trifluoromethyl group enhances the compound's reactivity and solubility in organic solvents.

The biological activity of benzoic acid derivatives often involves their interaction with various cellular pathways. The trifluoromethyl group can influence the compound's lipophilicity and binding affinity to biological targets. The thallium component may also facilitate ion exchange or complexation with other ligands, potentially enhancing its biological effects.

Biological Activities

Research indicates that benzoic acid derivatives, including m-trifluoromethyl-, thallium salt, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzoic acid derivatives can inhibit bacterial growth and possess antifungal properties.
  • Antioxidant Properties : These compounds may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Some studies suggest that benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like cancer and inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives against common pathogens. Results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. Specifically, the m-trifluoromethyl derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent .
  • Inhibition of Protein Degradation Systems : Research has indicated that benzoic acid derivatives can modulate protein degradation pathways. For instance, certain derivatives were shown to enhance the activity of cathepsins B and L, which are crucial for protein turnover in cells .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
3-Trifluoromethylbenzoic AcidC8H5F3O2Parent compound without thallium
4-Trifluoromethylbenzoic AcidC8H5F3O2Trifluoromethyl group at para position
Thallium AcetateC2H3O2TlThallium salt with different organic acid
Benzoic AcidC7H6O2Simple carboxylic acid without fluorine substituents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzoic acid, m-trifluoromethyl-, thallium salt, and what stoichiometric considerations are critical?

  • Methodological Answer : React m-trifluoromethylbenzoic acid with a thallium(I) base (e.g., thallium carbonate or hydroxide) in anhydrous ethanol under nitrogen. Stoichiometric precision (1:1 molar ratio of acid to Tl⁺) is essential to avoid unreacted thallium residues, which pose toxicity risks. Purification involves vacuum filtration and recrystallization from a non-polar solvent .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Elemental Analysis : Confirm Tl content (expected ~45-50% by mass).
  • FT-IR : Identify carboxylate (COO⁻) stretching at ~1550–1650 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹).
  • X-ray Crystallography : Resolve Tl-O coordination geometry (Tl typically adopts a distorted octahedral environment) .
  • NMR Challenges : Thallium’s quadrupolar nucleus (I = 1/2) broadens peaks; use ¹⁹F NMR to track the CF₃ group (δ ~ -60 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glass vials under argon at -20°C to prevent hydrolysis or oxidation. Conduct stability assays via TGA (thermal decomposition >200°C) and periodic HPLC purity checks (retention time ~8–10 min, C18 column) .

Q. What safety protocols are mandatory for working with thallium salts?

  • Methodological Answer : Use gloveboxes for synthesis, double-glove PPE, and HEPA-filtered fume hoods. Waste must be treated with 10% sodium sulfide to precipitate Tl₂S, followed by EPA-compliant disposal .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Compare catalytic activity with non-fluorinated analogs in Suzuki-Miyaura reactions using Pd(PPh₃)₄. Monitor reaction kinetics via in situ ¹⁹F NMR; the CF₃ group reduces electron density at the benzene ring, slowing oxidative addition (k ≈ 0.05 min⁻¹ vs. 0.12 min⁻¹ for methyl analogs) .

Q. What decomposition pathways occur under ambient conditions, and how can they be mitigated?

  • Methodological Answer : Exposure to moisture generates TlOH and m-trifluoromethylbenzoic acid (detected via LC-MS, m/z 195.02). Mitigate by doping with 1% ascorbic acid to scavenge free radicals. XRD of aged samples shows Tl₂O impurities (2θ = 28.5°, 32.7°) .

Q. How can trace impurities (e.g., unreacted thallium or free acid) be quantified?

  • Methodological Answer : Use ICP-MS for Tl quantification (detection limit: 0.1 ppb) and derivatize free acid with diazomethane for GC-MS analysis (methyl ester fragment m/z 179) .

Q. What role does this compound play in catalytic systems, particularly in comparison to other Tl carboxylates?

  • Methodological Answer : Test as a co-catalyst in Knoevenagel condensations. Tl carboxylates enhance electrophilicity of carbonyl groups (e.g., 20% yield increase vs. Na salts). Compare turnover numbers (TON) with Tl malonate (TON ~150 vs. ~90 for this compound) .

Q. Can computational models predict the electronic effects of the CF₃ group on the carboxylate-thallium bond?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map charge distribution. The CF₃ group reduces electron density on the carboxylate oxygen by 12%, weakening Tl-O bond strength (calculated bond length: 2.15 Å vs. 2.08 Å for non-fluorinated analogs) .

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